Aspoxicillin trihydrate is a semi-synthetic antibiotic derived from amoxicillin, designed to enhance its pharmacological properties. It is classified under the category of beta-lactam antibiotics, which are characterized by their beta-lactam ring structure. This compound is primarily used in the treatment of bacterial infections due to its broad-spectrum activity against both gram-positive and gram-negative bacteria.
Aspoxicillin is synthesized from D-Aspartic acid and benzylthio-cyclopropane, utilizing various chemical reactions to modify the amoxicillin structure. The synthesis involves multiple steps that enhance its stability and efficacy compared to its parent compound, amoxicillin.
Aspoxicillin trihydrate belongs to the penicillin class of antibiotics. It is specifically categorized as a beta-lactam antibiotic, which acts by inhibiting bacterial cell wall synthesis.
The preparation of Aspoxicillin trihydrate involves a multi-step synthesis process that can be summarized as follows:
Aspoxicillin trihydrate has a complex molecular structure characterized by its beta-lactam ring and additional functional groups that enhance its antibacterial properties. The molecular formula can be expressed as , indicating the presence of three water molecules in its crystalline form.
Aspoxicillin trihydrate undergoes several key chemical reactions during its synthesis:
These reactions are characterized by their ability to selectively modify functional groups while maintaining high yields and purity levels .
Aspoxicillin exerts its antibacterial effect primarily through the inhibition of bacterial cell wall synthesis. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, disrupting peptidoglycan cross-linking necessary for maintaining cell wall integrity.
Relevant analyses often include High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation .
Aspoxicillin trihydrate is primarily used in clinical settings for treating various bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections caused by susceptible organisms. Its enhanced efficacy against resistant strains makes it a valuable addition to antibiotic therapy regimens.
Aspoxicillin trihydrate synthesis employs advanced strategies to incorporate its unique D-aspartic acid side chain. A patented method (CN103232475B) uses protected D-aspartic acid derivatives as starting materials, followed by sequential methyl esterification and methylamination to form the key intermediate N-methyl-D-aspartame. This intermediate undergoes mixed anhydride formation with chloroformates before condensation with 6-aminopenicillanic acid (6-APA) [1]. An alternative route (CN103333180B) starts from amoxicillin, leveraging its existing β-lactam core. Here, amoxicillin undergoes selective deprotection of its primary amino group, followed by coupling with a protected D-aspartic acid derivative. This method avoids the need for 6-APA isolation but requires stringent control to prevent β-lactam degradation [3]. Both pathways culminate in trihydrate crystallization from water-methanol mixtures, with the latter yielding crystals meeting pharmacopeial purity standards (>99.5%) [1] [3].
Table 1: Comparative Overview of Aspoxicillin Synthesis Pathways
Starting Material | Key Steps | Yield | Critical Parameters |
---|---|---|---|
Protected D-aspartic acid | Methyl esterification → Methylamination → Mixed anhydride formation → 6-APA coupling | 68-72% | Reaction temp ≤ -15°C; pH 6.5–7.0 during crystallization |
Amoxicillin trihydrate | Deprotection → D-aspartic acid coupling → Methylamination → Crystallization | 65-70% | Strict anhydrous conditions during coupling; methanol:water (3:1 v/v) solvent |
The methyl esterification and methylamination steps are critical for introducing Aspoxicillin’s N-methyl-D-aspartame side chain. Methyl esterification employs thionyl chloride (SOCl₂) in methanol at -20°C to convert D-aspartic acid to dimethyl D-aspartate, minimizing racemization [3]. Methylamination follows via exhaustive methylation, where dimethyl D-aspartate reacts with methylamine (CH₃NH₂) in acetonitrile at 25–30°C. This step is optimized by maintaining a methylamine:ester molar ratio of 5:1 to ensure complete conversion to N-methyl-D-aspartame [3]. Solvent selection proves pivotal: acetonitrile yields 85% conversion, while THF or ethyl acetate reduces efficiency to <60% due to poor methylamine solubility [6]. Post-reaction, the product is purified via acid-base extraction (HCl/NaOH) to remove unreacted amines, achieving >98% purity [3].
Table 2: Methylamination Efficiency in Different Solvents
Solvent | Reaction Temp (°C) | Methylamine:Ester Ratio | Conversion Rate | By-products |
---|---|---|---|---|
Acetonitrile | 25–30 | 5:1 | 85% | <5% (aspartic acid dimethyl ester) |
Tetrahydrofuran (THF) | 25–30 | 5:1 | 58% | 22% (de-esterified intermediates) |
Ethyl acetate | 25–30 | 5:1 | 62% | 18% (hydrolysis products) |
Mixed anhydride formation activates the N-methyl-D-aspartame carboxyl group for nucleophilic attack by 6-APA’s amino group. Isobutyl chloroformate (IBCF) is preferred due to its steric bulk, which minimizes racemization. The reaction occurs under cryogenic conditions (-30°C) in anhydrous THF, with triethylamine (TEA) as a base scavenger [3]. The mechanism involves:
Two primary routes dominate Aspoxicillin trihydrate synthesis:
6-APA-Derived Route:Begins with enzymatic or chemical cleavage of penicillin G to 6-APA. After side-chain activation via mixed anhydride, 6-APA couples with N-methyl-D-aspartame. Advantages include higher crystallinity of intermediates and established industrial scalability. However, it requires multi-step protection/deprotection of D-aspartic acid, lowering overall yield to 68% [1] [6].
Amoxicillin-Derived Route:Utilizes commercially available amoxicillin as the β-lactam core. The α-amino group is selectively deprotected (e.g., using formic acid hydrolysis), then coupled with N-Boc-D-aspartic anhydride. This method bypasses 6-APA synthesis but risks β-lactam ring cleavage if pH exceeds 7.5 during deprotection. Impurity profiles show 0.8% residual amoxicillin versus <0.1% in 6-APA routes [3] [6].
Economic and Purity Comparison:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1